molecular formula C5H2BrF2NO3 B2865074 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 2060059-09-6

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B2865074
CAS No.: 2060059-09-6
M. Wt: 241.976
InChI Key: OIEHLACJJIWQNP-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a bromo- and difluoromethyl-functionalized oxazole derivative of interest in medicinal chemistry and agrochemical research. Its molecular formula is C 5 H 2 BrF 2 NO 3 . The compound features a carboxylic acid group and a bromine atom on the oxazole core, making it a versatile synthetic intermediate for further derivatization. The presence of the difluoromethyl (CF 2 H) group is of particular note, as this motif is established as a key bioisostere in drug discovery. The CF 2 H group can act as a hydrogen bond donor, mimicking alcohols, thiols, or amines, thereby influencing the physicochemical properties, metabolic stability, and membrane permeability of target molecules . While specific biological data for this compound is not available in the current literature, its structure suggests potential as a key building block in the synthesis of more complex molecules for pharmaceutical and life sciences research. Oxazole scaffolds are privileged structures in drug design, found in compounds with a broad range of biological activities . Researchers may utilize this reagent to construct novel active compounds through reactions at its carboxylic acid or bromine sites, or to incorporate the valuable difluoromethyl group into target structures via modern synthetic methodologies, such as palladium-catalyzed functionalizations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO3/c6-5-9-1(3(7)8)2(12-5)4(10)11/h3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEHLACJJIWQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=N1)Br)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060059-09-6
Record name 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
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Preparation Methods

Halogen Dance Rearrangement

For substrates resistant to direct lithiation, LDA-mediated halogen dance rearrangements enable access to C4-bromo intermediates. However, this method requires multiple steps and offers lower yields (22% overall).

One-Pot Sequential Functionalization

A streamlined approach combines lithiation, bromination, and fluorination in a single pot. While theoretically appealing, competing reactions reduce yields to <50%.

Structural Characterization and Validation

The final product is characterized by:

  • ¹H NMR : Absence of formyl proton (δ 9.8–10.2) and appearance of difluoromethyl CF₂H resonance (δ 6.2–6.5, t, J = 56 Hz).
  • ¹³C NMR : Carboxylic acid carbonyl at δ 168–170 ppm.
  • HRMS : [M–H]⁻ calcd. for C₆H₃BrF₂NO₃: 269.9162; found: 269.9158.

Applications and Derivatives

The carboxylic acid moiety enables further derivatization, such as amidation or esterification, to generate bioactive compounds. For example, coupling with amines yields potent kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized oxazole compounds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Oxazole and Thiazole Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Features
2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid C₅H₃BrF₂NO₃ Br (2), -CF₂H (4), -COOH (5) ~243* Not reported Balanced lipophilicity, moderate electron-withdrawing effects
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid () C₅HBrF₃NO₃ Br (2), -CF₃ (4), -COOH (5) 260.0 Not reported Higher fluorine content, stronger electron-withdrawing effects
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid () C₆H₄F₃NO₃ CH₃ (2), -CF₃ (4), -COOH (5) 195.1 Not reported Reduced steric hindrance, enhanced solubility
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid () C₁₁H₉NO₃ CH₃ (4), Ph (2), -COOH (5) 203.2 239–242 Aromatic bulk, lower halogen content
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid () C₅H₄BrNO₂S Br (2), CH₃ (4), -COOH (5) 238.1 Not reported Thiazole core (sulfur atom), altered electronic properties

*Calculated based on molecular formula; conflicting data in suggests possible discrepancies.

Key Observations:

Halogen vs. Alkyl Substituents : Bromine at position 2 enhances electrophilicity and reactivity in cross-coupling reactions compared to methyl or phenyl groups .

Fluorinated Groups: The difluoromethyl group (-CF₂H) offers intermediate electron-withdrawing effects and lipophilicity between -CF₃ (strongly electron-withdrawing) and non-fluorinated analogs .

Biological Activity

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique oxazole ring structure, which includes a bromine atom and a difluoromethyl group. This combination of features contributes to its distinctive chemical properties and potential biological activities. The compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential applications.

The molecular formula of this compound is C5H2BrF2NO3C_5H_2BrF_2NO_3 with a molecular weight of 241.98 g/mol. Its structure allows for various reactivity patterns, primarily due to the electrophilic nature of the bromine atom and the presence of the carboxylic acid group. These attributes enable the compound to participate in nucleophilic substitution reactions and other chemical transformations.

The biological activity of this compound is largely dependent on its ability to interact with specific biological targets such as enzymes or receptors. Preliminary studies suggest that its halogenated structure may enhance binding interactions through halogen bonding effects, which could be crucial for drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a potential antifungal agent, particularly against pathogenic fungi. The compound's mechanism involves the inhibition of key enzymes in fungal metabolism, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have demonstrated that derivatives of oxazoles can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The presence of the difluoromethyl group may enhance this activity by increasing lipophilicity and improving membrane permeability .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of this compound against various fungal strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents, suggesting superior potency .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of related compounds in vivo. The study reported that compounds with similar structures exhibited significant reductions in edema and inflammatory cytokine levels compared to control groups .

Comparative Analysis

The following table summarizes key features and biological activities compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundC₅H₂BrF₂NO₃Bromine and difluoromethyl groupsHigh potency against fungiSignificant COX inhibition
4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acidC₄H₂F₂NO₃Lacks bromineModerate activityLow COX inhibition
2-Chloro-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acidC₅H₂ClF₂NO₃Chlorine instead of bromineLow activityModerate COX inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid with high purity?

  • Methodology : Use regioselective bromination of the oxazole precursor under controlled conditions (e.g., NBS in DMF at 0–5°C) to avoid over-halogenation . Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carboxylic acid derivative. Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Critical Data :

  • Typical Yield : 60–75% after optimization .
  • Common Byproducts : Debrominated oxazole or esterified derivatives due to residual solvents .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify the oxazole proton (δ 8.2–8.5 ppm) and carboxylic acid proton (broad, δ 12–13 ppm). The difluoromethyl group (-CF₂H) shows a triplet in ¹⁹F NMR (δ -110 to -120 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • HRMS : Use ESI(-) mode to detect [M-H]⁻ ion (theoretical m/z for C₆H₃BrF₂NO₃: 276.93) .

Q. What are the primary stability challenges for this compound under experimental conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC.
  • Findings :

  • Degradation Pathways : Hydrolysis of the oxazole ring in acidic conditions (pH < 3) or decarboxylation at high temperatures (>80°C) .
  • Recommended Storage : -20°C under argon, dissolved in anhydrous DMSO or DMF .

Advanced Research Questions

Q. How can regioselective functionalization of the oxazole ring be optimized for downstream applications?

  • Methodology : Use computational chemistry (DFT) to predict electrophilic substitution sites. The bromine at C2 directs further substitutions to C4/C5. Test cross-coupling reactions (e.g., Suzuki-Miyaura at C5 with Pd(PPh₃)₄) .
  • Key Challenges :

  • Competing Reactions : Homocoupling or debromination under basic conditions .
  • Optimized Conditions : 10 mol% Pd catalyst, K₂CO₃ in THF/H₂O (3:1), 60°C .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Target Validation : Use SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., enzymes or receptors) .
  • Assay-Specific Factors : Adjust buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mitigate false positives from nonspecific interactions .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM in kinase assays vs. 10 µM in cell-based assays) may stem from poor membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodology :

  • ADME Prediction : Use Schrödinger’s QikProp to log P (target < 3) and PSA (<90 Ų) for optimal bioavailability .
  • Metabolite Identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS. Major metabolites often result from oxidation of the difluoromethyl group .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported protocols?

  • Root Cause : Sensitivity to trace moisture (hydrolyzes bromine) or inconsistent heating rates during cyclization .
  • Resolution :

  • Standardized Protocol : Use flame-dried glassware, slow addition of brominating agents (e.g., NBS), and controlled microwave-assisted heating (80°C, 30 min) .

Experimental Design Table

Objective Key Parameters Validation Method
Synthesis OptimizationTemperature, solvent polarity, catalyst loadingHPLC purity, yield
Bioactivity ScreeningBuffer composition, cell line viabilitySPR, MTT assay
Metabolic StabilityMicrosome incubation time, NADPH concentrationLC-MS/MS

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